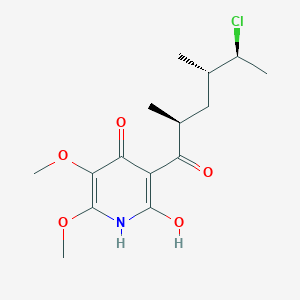
Atpenin A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atpenin A4 is a natural product found in Penicillium with data available.
Scientific Research Applications
Antifungal Applications
Atpenin A4 has been identified as an effective antifungal agent. It demonstrates significant inhibitory activity against various fungal species by targeting their mitochondrial respiration. The compound's IC50 values indicate that it can achieve complete inhibition at concentrations much lower than those required for other known inhibitors, such as carboxin and TTFA . This property makes this compound a promising candidate for developing new antifungal therapies.
Table 1: Inhibitory Potency of this compound Compared to Other Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 15 | Mitochondrial Complex II |
| Carboxin | 1.1 | Mitochondrial Complex II |
| TTFA | 5.8 | Mitochondrial Complex II |
Agricultural Implications
Due to its antifungal properties, this compound has potential applications in agriculture as a natural pesticide. The ability to inhibit fungal respiration can help control fungal pathogens affecting crops, thereby contributing to sustainable agricultural practices. Research indicates that modifications to the atpenin structure could enhance its efficacy and reduce toxicity towards non-target organisms .
Medical Research Applications
In medical research, this compound serves as a valuable tool for investigating mitochondrial dysfunctions associated with various diseases. Its specificity for complex II allows researchers to dissect the roles of this enzyme in cellular metabolism and disease pathology, including neurodegenerative disorders and cancer .
Case Study: Mitochondrial Dysfunction in Neurodegenerative Diseases
A study highlighted the use of this compound to explore its effects on neuronal cells under conditions mimicking neurodegenerative diseases. The results indicated that inhibiting complex II led to increased oxidative stress and cell death, providing insights into potential therapeutic strategies aimed at mitigating mitochondrial dysfunction in neurodegeneration .
Structural Insights and Analog Development
The structural characteristics of this compound have prompted further research into its analogs, such as Atpenin A5, which show enhanced inhibitory potency against complex II. These studies focus on bioisosteric replacements within the compound's structure to optimize its biological activity while maintaining safety profiles .
Table 2: Comparison of Atpenins' Structures and Activities
| Compound | Structural Features | Activity Against Complex II (IC50 μM) |
|---|---|---|
| This compound | Lacks chlorine substituent | 15 |
| Atpenin A5 | Contains chlorine substituent | 0.012 |
Properties
CAS No. |
119509-25-0 |
|---|---|
Molecular Formula |
C15H22ClNO5 |
Molecular Weight |
331.79 g/mol |
IUPAC Name |
3-[(2S,4S,5S)-5-chloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H22ClNO5/c1-7(9(3)16)6-8(2)11(18)10-12(19)13(21-4)15(22-5)17-14(10)20/h7-9H,6H2,1-5H3,(H2,17,19,20)/t7-,8-,9-/m0/s1 |
InChI Key |
LDPADGWFJFHTLH-CIUDSAMLSA-N |
SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(C)Cl |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](C)Cl |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















